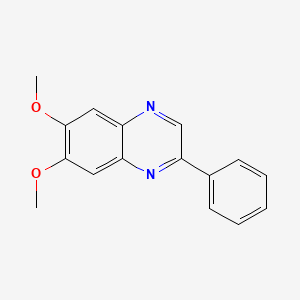

6,7-Dimethoxy-2-phenylquinoxaline

Übersicht

Beschreibung

Tyrphostin AG 1296 ist ein potenter und selektiver Inhibitor des Plättchen-abgeleiteten Wachstumsfaktors (PDGF)-Rezeptors. Er ist bekannt für seine Fähigkeit, die Signalübertragung des humanen PDGF α- und β-Rezeptors sowie des verwandten Stammzellfaktor-Rezeptors (c-Kit) zu hemmen. Tyrphostin AG 1296 ist auch ein effektiver Inhibitor von FLT3 mit einem IC50 im mikromolaren Bereich .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyrphostin AG 1296 beinhaltet die Reaktion von 6,7-Dimethoxychinoxalin mit Phenylboronsäure unter Suzuki-Kupplungsbedingungen. Die Reaktion wird typischerweise in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF) oder Toluol durchgeführt. Das Reaktionsgemisch wird zum Rückfluss erhitzt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tyrphostin AG 1296 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und kontinuierlichen Fließsystemen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Das Produkt wird typischerweise mit großtechnischen Chromatographietechniken und Kristallisation gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tyrphostin AG 1296 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tyrphostin AG 1296 kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktion von Tyrphostin AG 1296 kann zur Bildung von Dihydrochinoxalinderivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Chinoxalinderivate.

Reduktion: Dihydrochinoxalinderivate.

Substitution: Verschiedene substituierte Chinoxalinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Tyrphostin AG 1296 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von PDGFR und verwandten Kinasen verwendet.

Biologie: Wird in Zellsignalstudien eingesetzt, um die Rolle von PDGFR in verschiedenen Zellprozessen zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen in der Krebsbehandlung untersucht, insbesondere bei der Hemmung von Tumorwachstum und Metastasen.

Industrie: Wird bei der Entwicklung von Kinaseinhibitoren für pharmazeutische Anwendungen eingesetzt

Wirkmechanismus

Tyrphostin AG 1296 übt seine Wirkungen aus, indem es selektiv den Plättchen-abgeleiteten Wachstumsfaktor (PDGF)-Rezeptor hemmt. Es bindet an die ATP-Bindungsstelle von PDGFR, wodurch eine Konformationsänderung verursacht wird, die den Rezeptor daran hindert, eine Autophosphorylierung und anschliessende Aktivierung zu durchlaufen. Diese Hemmung stört die nachgeschalteten Signalwege, die an Zellproliferation, Migration und Überleben beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 1296 involves the reaction of 6,7-dimethoxyquinoxaline with phenylboronic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of Tyrphostin AG 1296 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using large-scale chromatography techniques and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrphostin AG 1296 undergoes various chemical reactions, including:

Oxidation: Tyrphostin AG 1296 can be oxidized to form quinoxaline derivatives.

Reduction: Reduction of Tyrphostin AG 1296 can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the most critical applications of 6,7-dimethoxy-2-phenylquinoxaline is its role as an inhibitor of various protein kinases, particularly FLT3 (FMS-like tyrosine kinase 3) and PDGFR (Platelet-Derived Growth Factor Receptor). These kinases are pivotal in cancer progression and metastasis:

- FLT3 Inhibition : The compound has demonstrated significant inhibitory effects on FLT3, making it a candidate for developing targeted therapies against malignancies associated with this receptor .

- PDGFR Inhibition : Studies have shown that quinoxaline derivatives, including this compound, act as potent inhibitors of PDGFR tyrosine kinase activity, which is crucial for cellular signaling in various cancers .

Geroprotection

Research indicates that this compound may function as a geroprotector, suggesting potential applications in extending lifespan or mitigating age-related diseases. Its mechanisms may involve protective effects against cellular aging processes .

Versatile Reactivity

The compound's structure allows for diverse synthetic pathways. Notably:

- Reductive Metallation : It can undergo reductive metallation to form a dianion when treated with sodium in tetrahydrofuran. This dianion can participate in various alkylation and acylation reactions .

- Annulation Reactions : The compound can react with oligomethylene dichlorides to facilitate the annulation of the pyrazine ring system, showcasing its versatility in synthetic organic chemistry .

The following table summarizes the biological activities and IC50 values of this compound compared to other quinoxaline derivatives.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Inhibition Studies : A study highlighted its efficacy against FLT3 in leukemia models, indicating a significant reduction in cell viability at low concentrations .

- Geroprotection Research : Investigations into its role as a geroprotector have shown promising results in cellular aging models, suggesting mechanisms that warrant further exploration .

- Synthetic Pathways : Research has explored various synthetic methods for producing quinoxaline derivatives, emphasizing their potential utility in drug development and chemical synthesis .

Wirkmechanismus

Tyrphostin AG 1296 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of PDGFR, causing a conformational change that prevents the receptor from undergoing autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation, migration, and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tyrphostin AG 538: Ein weiterer PDGFR-Inhibitor mit ähnlichen Hemmwirkungen, aber unterschiedlichen Selektivitätsprofilen.

Imatinib: Ein bekannter PDGFR-Inhibitor, der zur Behandlung der chronischen myeloischen Leukämie eingesetzt wird.

Sunitinib: Ein multitargetspezifischer Rezeptortyrosinkinase-Inhibitor, der auch PDGFR angreift.

Einzigartigkeit

Tyrphostin AG 1296 ist einzigartig aufgrund seiner hohen Selektivität für PDGFR und seiner Fähigkeit, sowohl PDGF α- als auch β-Rezeptoren sowie den verwandten Stammzellfaktor-Rezeptor (c-Kit) zu hemmen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der PDGFR-Signalübertragung und ihrer Rolle bei verschiedenen Krankheiten .

Biologische Aktivität

6,7-Dimethoxy-2-phenylquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its potential in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 266.3 g/mol. The compound features a bicyclic structure that includes two fused aromatic rings containing nitrogen atoms, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.3 g/mol |

| CAS Number | 71897-07-9 |

Biological Activity Overview

The biological activity of this compound has been extensively studied, with significant findings in the following areas:

- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of various protein kinases, including FLT3 (FMS-like tyrosine kinase 3) and EGFR (epidermal growth factor receptor), which are critical in cancer progression . Its mechanism involves blocking the phosphorylation processes essential for cell growth and proliferation.

- Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties across multiple cancer cell lines. For instance:

- Geroprotective Effects : The compound has been classified as a geroprotector, suggesting potential applications in mitigating age-related diseases by promoting cellular health and longevity .

- Antiviral Activity : Although primarily studied for its anticancer effects, preliminary research suggests potential antiviral properties against viruses such as SARS-CoV-2, although further investigation is required to confirm these findings .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation across various cancer cell lines indicated that modifications in the chemical structure can significantly enhance anticancer activity. The presence of methoxy groups at positions 6 and 7 was found to be crucial for maintaining high levels of biological activity .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that electron-donating groups at specific positions on the quinoxaline ring enhance biological activity while electron-withdrawing groups tend to diminish it .

Summary of Biological Activities

| Activity Type | Description | IC50/Effectiveness |

|---|---|---|

| Protein Kinase Inhibition | Inhibits FLT3 and EGFR | Effective in cancer models |

| Anticancer Activity | Growth inhibition in various cancer cell lines | IC50 = 1.6 μM (THP-1) |

| Geroprotective Effects | Potential role in extending lifespan | Not quantified |

| Antiviral Activity | Preliminary evidence against SARS-CoV-2 | Further studies needed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dimethoxy-2-phenylquinoxaline?

The compound is synthesized via condensation reactions. A common approach involves reacting glyoxylic acid derivatives with substituted o-phenylenediamines under controlled conditions (e.g., reflux in ethanol with catalytic acid). Purification typically employs column chromatography using ethyl acetate/hexane gradients. Structural confirmation is achieved via NMR (<sup>1</sup>H/<sup>13</sup>C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for analogs .

Q. How should this compound be handled and stored for experimental reproducibility?

The compound is stable in DMSO (solubility ≥6.65 mg/mL) and should be stored at -20°C in airtight, light-protected containers. Pre-weighed aliquots are recommended to avoid repeated freeze-thaw cycles, which may degrade the compound .

Q. What spectroscopic methods are critical for characterizing its purity and structure?

- NMR : Peaks at δ ~3.8–4.0 ppm (methoxy groups) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.

- HRMS : Exact mass (m/z 266.29 [M+H]<sup>+</sup>) validates molecular formula (C16H14N2O2).

- X-ray crystallography (for analogs): Resolves bond angles and packing interactions, e.g., C–H···O hydrogen bonds in related quinoxaline derivatives .

Advanced Research Questions

Q. How does this compound inhibit platelet-derived growth factor receptor (PDGFR) kinase?

As Tyrphostin AG 1296 , it competitively binds the ATP-binding pocket of PDGFRβ, blocking autophosphorylation (IC50 ~0.2–1 μM). Methodological validation includes:

- Kinase assays : Measure inhibition via radioactive <sup>32</sup>P-ATP incorporation.

- Cellular models : Assess sis-transformation reversal in fibroblasts using Western blotting for phosphorylated PDGFR .

Q. What contradictions exist in its reported biological activity, and how can they be resolved?

Discrepancies in IC50 values across studies may arise from:

- Assay conditions (e.g., ATP concentration variations in kinase assays).

- Cell line specificity (e.g., differential PDGFR expression in NIH/3T3 vs. cancer cells). Resolution requires standardized protocols (fixed ATP levels) and orthogonal assays (e.g., SPR for binding affinity) .

Q. What structural modifications enhance its selectivity for PDGFR over other kinases?

- Methoxy groups : Critical for binding; removal reduces potency.

- Phenyl substitution : Bulkier groups at position 2 improve selectivity against VEGFR/FGFR.

- Quinoxaline core : Rigidity prevents off-target interactions. SAR studies using analogs (e.g., 6-nitro derivatives) validate these trends .

Q. How can computational modeling guide the design of this compound derivatives?

- Docking simulations : Predict binding poses in PDGFRβ (PDB: 3MJG).

- QSAR models : Correlate substituent electronic properties (Hammett constants) with IC50.

- ADMET profiling : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity .

Q. Data Analysis and Experimental Design

Q. How should researchers address low solubility in in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.

- Dose optimization : Conduct pharmacokinetic studies (Cmax, AUC) in rodent models.

- Control groups : Include vehicle-treated cohorts to isolate solvent effects .

Q. What controls are essential in kinase inhibition assays to minimize false positives?

- Blank wells : Subtract background ATP interference.

- Positive controls : Staurosporine (pan-kinase inhibitor).

- Counter-screens : Test against unrelated kinases (e.g., PKA) to confirm specificity .

Q. How can crystallography resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : Determines dihedral angles between quinoxaline and phenyl rings (e.g., ~30° in analogs).

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking) influencing packing efficiency .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOXYUNHIGOWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163393 | |

| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146535-11-7 | |

| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.